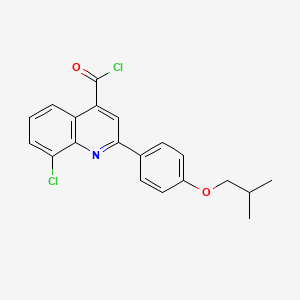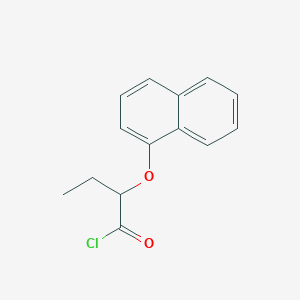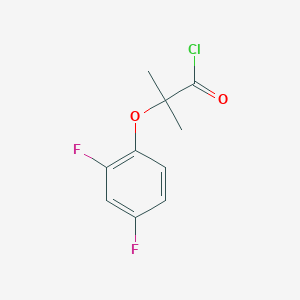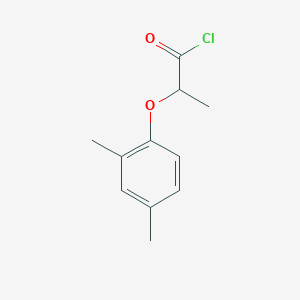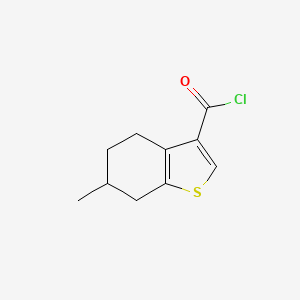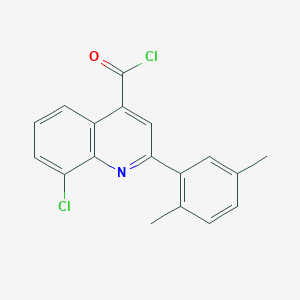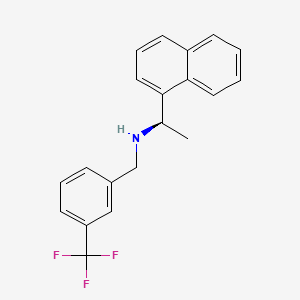
(R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine
Overview
Description
“®-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also features a trifluoromethyl group attached to a benzyl group, and an amine group attached to an ethane backbone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a benzyl group with a trifluoromethyl substituent, and an ethane backbone with an amine group . The stereochemistry at the chiral center is indicated by the ® configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the naphthalene ring could contribute to its aromaticity and stability .Scientific Research Applications
Synthesis and Resolution
- Efficient Synthesis and Practical Resolution : The compound has been used in the efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride. An industrial-scale resolution process using R-(−)-mandelic acid in ethanol has been established for this purpose (Mathad et al., 2011).
Antifungal Activity
- In Vitro Antifungal Properties : Derivatives of the compound have shown in vitro antifungal activity against human pathogens like Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. These findings suggest potential applications in antifungal therapies (Thvedt et al., 2013).
Antibacterial Activity
- Antibacterial Activity and Structural Analysis : The compound has been studied for its antibacterial properties, and its structure has been characterized through various spectroscopic techniques. This research could have implications for developing new antibacterial agents (Zhi, 2010).
Homogeneous Catalysis
- Catalysis in Allylation Reactions : The compound has been used in homogeneous Sc(OTf)3-catalyzed direct allylation reactions of general alcohols. This research could contribute to advancements in catalysis and organic synthesis (Di et al., 2018).
Crystal Structure Analysis
- Crystallographic Studies : The crystal structure of derivatives of the compound has been extensively studied, providing insights into molecular interactions and stability. This information is valuable for the development of new materials and pharmaceuticals (Kargılı et al., 2013).
Synthesis of Biologically Active Substances
- Precursors in Synthesis of Biologically Active Compounds : The compound serves as a precursor in the synthesis of various biologically active substances, including therapeutic drugs. This has implications for pharmaceutical development and drug design (Kazakov, 2003).
Study of Functional Groups in Self-Assembled Monolayers
- Spectroscopic Analysis in Self-Assembled Monolayers : The compound's derivatives have been studied for their role in the electronic structures of self-assembled monolayers, contributing to the understanding of molecular self-organization in planar, pi-conjugated molecular structures (Ruiz-Osés et al., 2007).
Applications in Calcimimetic Agents Synthesis
- Asymmetric Synthesis for Calcimimetic Agents : The compound has been used in the asymmetric synthesis of nonracemic primary amines, which are applied in the synthesis of calcimimetic agents. This has potential therapeutic applications in treating disorders like hyperparathyroidism (Ou et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R)-1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)24-13-15-6-4-9-17(12-15)20(21,22)23/h2-12,14,24H,13H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZHQHCTCAKCU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



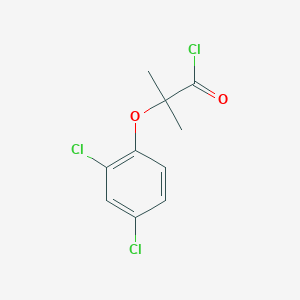
![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
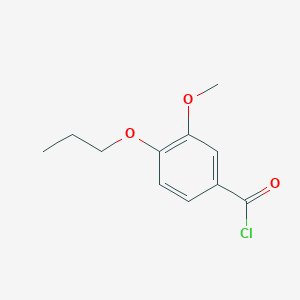
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)

